

3-Amino-2-hydroxybenzonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Amino-2-hydroxybenzonitrile

Cat. No.: B112898

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and potential applications of **3-Amino-2-hydroxybenzonitrile**. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally related isomers to offer a comparative context.

Chemical Properties and Structure

3-Amino-2-hydroxybenzonitrile, with the CAS number 67608-57-5, is an aromatic organic compound featuring an amino, a hydroxyl, and a nitrile functional group on a benzene ring.^[1] Its molecular formula is C₇H₆N₂O, and it has a molecular weight of 134.14 g/mol.^[1]

Physicochemical Properties

Specific experimental data for the melting point, boiling point, and solubility of **3-Amino-2-hydroxybenzonitrile** are not readily available in the current literature. However, data for structurally similar compounds can provide valuable estimations.

Property	3-Amino-2-hydroxybenzonitrile	2-Hydroxybenzonitrile (Isomer)	3-Hydroxybenzonitrile (Isomer)	3-Aminobenzonitrile (Isomer)
CAS Number	67608-57-5	611-20-1	873-62-1	2237-30-1
Molecular Formula	C ₇ H ₆ N ₂ O	C ₇ H ₅ NO	C ₇ H ₅ NO	C ₇ H ₆ N ₂
Molecular Weight	134.14 g/mol	119.12 g/mol	119.12 g/mol	118.14 g/mol
Melting Point	Data not available	92-95 °C	78-81 °C	53-56 °C
Boiling Point	Data not available	149 °C at 14 mmHg	Data not available	288-289 °C
Solubility	Data not available	Data not available	Slightly soluble in water[2]	Data not available

Structural Information

The chemical structure of **3-Amino-2-hydroxybenzonitrile** consists of a benzene ring substituted with a nitrile group at position 1, a hydroxyl group at position 2, and an amino group at position 3.

Molecular Structure:

Spectroscopic Data (Comparative)

Direct spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **3-Amino-2-hydroxybenzonitrile** is not currently published. Below is a summary of expected spectral characteristics based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-Amino-2-hydroxybenzonitrile** is expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three

substituents. The amino and hydroxyl proton signals may be broad and their chemical shifts can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the nitrile group will appear at a characteristic downfield shift. The carbons bonded to the hydroxyl and amino groups will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Amino-2-hydroxybenzonitrile** should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry

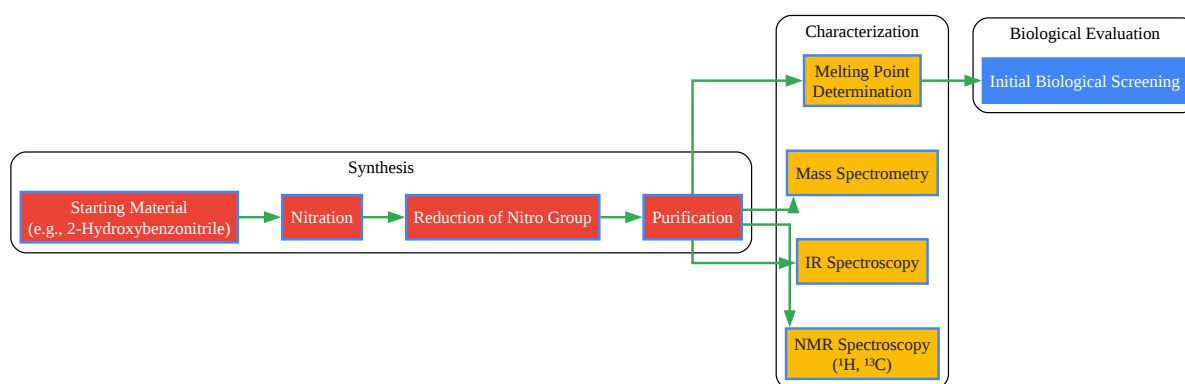
The mass spectrum of **3-Amino-2-hydroxybenzonitrile** is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 134.14. Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and NH₃.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Amino-2-hydroxybenzonitrile** is not readily available. However, a plausible synthetic route could be adapted from the synthesis of its isomer, 4-amino-3-hydroxybenzonitrile.^[3] This would likely involve the introduction of the amino, hydroxyl, and nitrile groups onto a benzene ring through a series of reactions such as nitration, reduction, and cyanation.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis and characterization of **3-Amino-2-hydroxybenzonitrile**.



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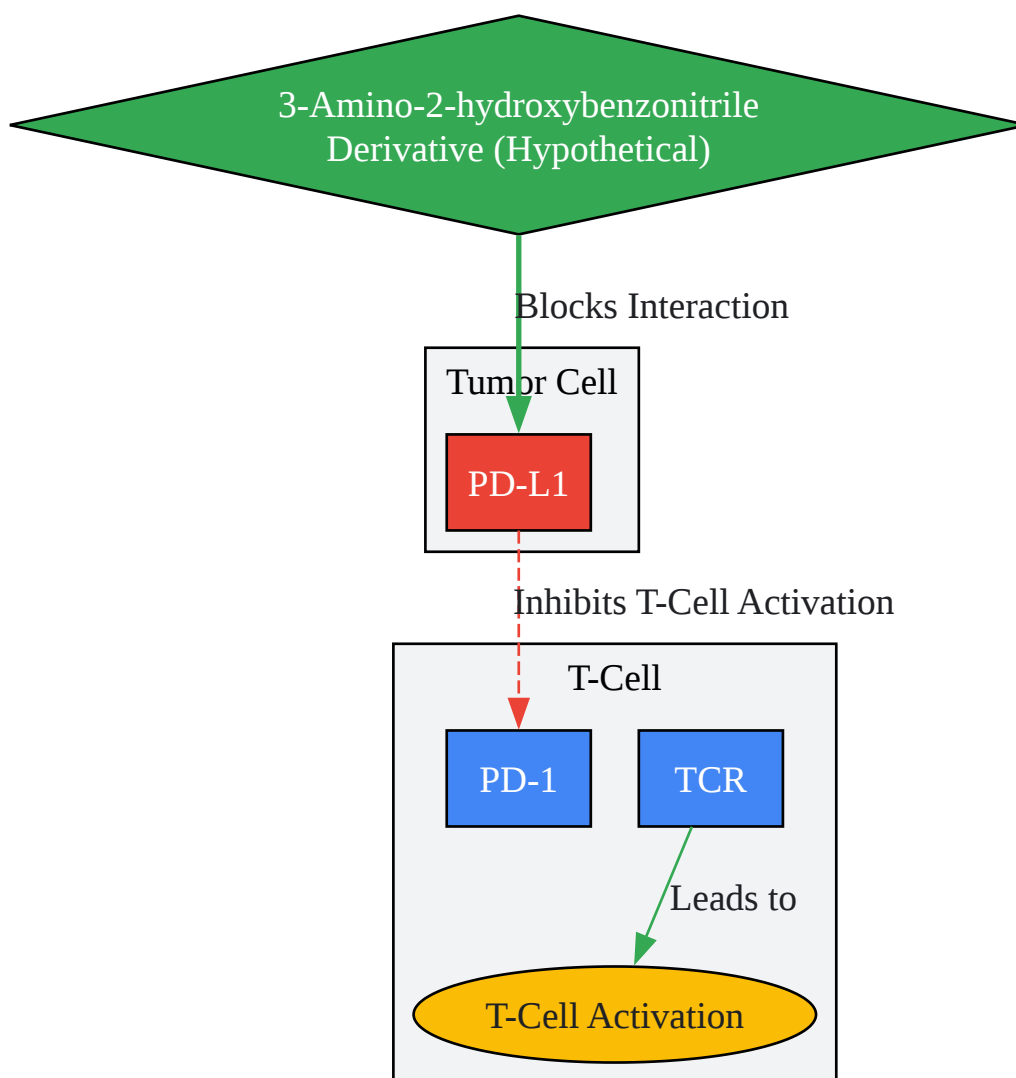
Caption: A potential workflow for the synthesis and characterization of **3-Amino-2-hydroxybenzonitrile**.

Biological Activity and Potential Applications

While extensive biological data for **3-Amino-2-hydroxybenzonitrile** is scarce, one source suggests its potential utility in the preparation of benzo[d]oxazole derivatives as PD-1/PD-L1 inhibitors.[4] The PD-1/PD-L1 pathway is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system.[5][6][7][8][9] Small molecule inhibitors of this pathway are of significant interest in oncology drug development.[5][6][7][8][9]

PD-1/PD-L1 Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of PD-1/PD-L1 checkpoint inhibition.



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Caption: Simplified signaling pathway of PD-1/PD-L1 inhibition.

Further research is required to synthesize and evaluate derivatives of **3-Amino-2-hydroxybenzonitrile** to confirm their potential as PD-1/PD-L1 inhibitors and to elucidate their precise mechanism of action.

Safety and Handling

Detailed safety information for **3-Amino-2-hydroxybenzonitrile** is not available. As with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed

safety protocols, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

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